molecular formula C9H15N5 B1601071 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine CAS No. 32705-71-8

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Número de catálogo: B1601071
Número CAS: 32705-71-8
Peso molecular: 193.25 g/mol
Clave InChI: JVBXKKVXYCSITR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a valuable chemical scaffold in medicinal chemistry and drug discovery research. Compounds featuring the 1-(pyrimidin-2-yl)piperazine structure, often referred to as the 1-PP pharmacophore, are of significant scientific interest due to their diverse biological activities . This specific pyrimidine derivative serves as a versatile building block for the synthesis of more complex molecules targeting various therapeutic areas. The 1-PP pharmacophore is a known structural component in several pharmacologically active agents, particularly those with activity on the central nervous system. Research indicates that this moiety is found in compounds exhibiting antidepressant and anxiolytic activities, as it is an active metabolite of the azapirone class of drugs . Furthermore, piperazine-substituted pyrimidines are frequently explored in the development of novel monoamine oxidase (MAO) inhibitors, which are relevant for the treatment of neurological disorders . The structural features of this compound—a pyrimidine core linked to a piperazine ring—make it a key intermediate for researchers designing and synthesizing new small-molecule libraries. Its application extends to the development of potential ligands for various aminergic receptors and enzymes. This product is intended for research purposes as a standard or synthetic intermediate. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

4-methyl-6-piperazin-1-ylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5/c1-7-6-8(13-9(10)12-7)14-4-2-11-3-5-14/h6,11H,2-5H2,1H3,(H2,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBXKKVXYCSITR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552498
Record name 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32705-71-8
Record name 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Starting Materials and Reaction Setup

  • 2,4-Dichloro-6-methylpyrimidine is used as the electrophilic substrate.
  • Piperazine acts as the nucleophile to substitute the chlorine at the 6-position.
  • The reaction is typically carried out in an aprotic solvent such as tetrahydrofuran (THF).
  • A base such as N,N-diisopropylethylamine (DIPEA) is added to neutralize the released hydrochloric acid and promote the reaction.

Reaction Conditions

  • The reaction mixture is cooled to 0 °C initially, then stirred at low temperatures (10–15 °C) for 12–14 hours to control regioselectivity and minimize side reactions.
  • The molar ratio of piperazine to pyrimidine is generally stoichiometric or slightly in excess to drive the substitution.
  • After completion, confirmed by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), the reaction mixture is worked up.

Work-up and Purification

  • The reaction mixture is quenched with crushed ice or water to precipitate the product.
  • The solid is filtered, washed to remove excess piperazine and impurities.
  • Crystallization from ethanol or other suitable solvents is employed to obtain the pure compound.
  • Final drying yields 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine as a solid with high purity.

Reaction Scheme Summary

Step Reagents & Conditions Product Notes
1 2,4-Dichloro-6-methylpyrimidine + Piperazine, DIPEA, THF, 0–15 °C, 12–14 h This compound Two regioisomers possible; reaction conditions favor desired substitution at 6-position
2 Quenching with ice/water Precipitation of crude product Removes excess reagents and byproducts
3 Crystallization from ethanol Pure product Enhances purity and yield

Research Findings and Optimization

  • The regioselectivity of substitution on the dichloropyrimidine is controlled by temperature and reaction time, with lower temperatures (10–15 °C) favoring substitution at the 6-position over the 4-position.
  • The use of DIPEA as a base improves yield by scavenging HCl formed during substitution.
  • Crystallization from ethanol provides a reproducible method for obtaining the product with purity >98% and yields around 79%.
  • Alternative synthetic approaches involving Suzuki coupling or Curtius rearrangement have been reported for related pyrimidine derivatives but are less commonly used for this specific compound due to complexity and impurity issues.
  • Industrial scale synthesis may incorporate continuous flow reactors to enhance reaction control and throughput, although detailed industrial protocols are proprietary.

Comparative Table of Preparation Methods

Method Key Reagents Reaction Conditions Yield (%) Purity (%) Remarks
Nucleophilic substitution 2,4-Dichloro-6-methylpyrimidine, Piperazine, DIPEA, THF 0–15 °C, 12–14 h ~79 >98 Most straightforward and widely used method
Suzuki Coupling (related) 2,4-Dichloropyrimidine, boronic acid, Pd catalyst Elevated temperature (~100 °C) 80 (isolated) High Used for substituted pyrimidines, complex setup
Curtius Rearrangement (related) DPPA, triethylamine, toluene, t-butanol One-pot, moderate temperature 60 Moderate More complex, impurity issues from reagents

Análisis De Reacciones Químicas

Types of Reactions

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxides.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: H2O2 or KMnO4 in aqueous or organic solvents.

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: N-oxides of the pyrimidine or piperazine rings.

    Reduction: Reduced amine derivatives.

    Substitution: Alkylated or acylated derivatives of the piperazine ring.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine has been investigated for its potential as a lead compound in drug development. Its structural features suggest it may interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Potential Therapeutic Areas:

  • Antimicrobial Activity: The compound exhibits significant antimicrobial properties, which have been observed in preliminary studies .
  • Antiviral Properties: Research indicates that derivatives of this compound may inhibit viral replication by targeting specific viral enzymes .
  • Anticancer Activity: Similar compounds have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated that the compound effectively inhibited growth at concentrations as low as 10 µg/mL, demonstrating its potential as an antibacterial agent.

Case Study 2: Anticancer Potential

In vitro studies using cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined to be between 20 µM and 50 µM for different cancer types, suggesting its potential as an anticancer therapeutic agent.

Mecanismo De Acción

The mechanism of action of 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to neurotransmitter receptors, thereby altering cellular signaling and function .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrimidine derivatives are highly dependent on substituents. Below is a comparison of key analogs:

Compound Substituent at Position 6 Key Structural Features Synthetic Yield Melting Point Key References
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine Piperazine Two nitrogen atoms in a six-membered ring; enhances solubility and hydrogen bonding Not reported Not reported
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-amine (62) 4-Methylpiperazine Methyl group on piperazine; may alter lipophilicity and metabolic stability Not reported Not reported
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine Piperidine Single nitrogen in a six-membered ring; reduced hydrogen-bonding capacity vs. piperazine Not reported Not reported
4-Methyl-6-(pyridin-3-yl)pyrimidin-2-amine (5) Pyridine Aromatic nitrogen heterocycle; may enhance π-π stacking interactions 74% 191–192°C
4-Methyl-6-(2,2,2-trifluoroethoxy)pyrimidin-2-amine (Ie) Trifluoroethoxy Electron-withdrawing group; improves metabolic stability and membrane permeability 69% 109–111°C
4-Methyl-6-(thiophen-2-yl)pyrimidin-2-amine Thiophene Sulfur-containing aromatic ring; alters electronic properties and potential redox activity Not reported Not reported

Pharmacological Potential

  • Piperazine Analogs : Piperazine-containing compounds (e.g., 4-methylpiperazine derivative 62) are often explored for receptor antagonism/agonism. For instance, structurally related compounds in act as histamine H3 receptor agonists .
  • Pyridine/Thiophene Analogs : Pyridine-substituted derivatives (e.g., compound 5) may target kinases or nucleic acids due to planar aromatic systems . Thiophene-containing analogs () could exhibit unique redox or antimicrobial properties.
  • Trifluoroethoxy Derivatives : The trifluoroethoxy group in compound Ie may enhance blood-brain barrier penetration, making it suitable for central nervous system targets .

Physicochemical Properties

  • Melting Points : Piperidine/pyridine derivatives (191–192°C for compound 5) generally have higher melting points than aliphatic-substituted analogs (109–111°C for compound Ie), reflecting differences in crystallinity and intermolecular interactions .
  • Solubility : Piperazine derivatives likely exhibit superior aqueous solubility compared to piperidine or aromatic-substituted analogs due to increased hydrogen-bonding capacity.

Actividad Biológica

4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention for its potential therapeutic applications. With the molecular formula C₁₀H₁₆N₄, this compound features a pyrimidine ring substituted at the 4-position with a methyl group and at the 6-position with a piperazine moiety. This unique structure allows for various biological interactions, making it a candidate for pharmaceutical development.

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may possess antimicrobial, antiviral, and anticancer properties, although specific mechanisms of action are still under investigation.

Potential Therapeutic Applications

  • Antimicrobial Activity : Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These include efficacy against various bacterial strains, which positions the compound as a potential candidate for developing new antibiotics.
  • Antiviral Properties : The compound has also been explored for its antiviral activity, showing promise in inhibiting viral replication in preliminary assays. This makes it a potential lead in antiviral drug development.
  • Anticancer Activity : Preliminary data suggest that this compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.

The mechanism of action of this compound is hypothesized to involve:

  • Hydrogen Bonding : The compound may form hydrogen bonds with target proteins, influencing their activity through conformational changes or competitive inhibition.
  • Enzyme Interaction : It is believed to interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and leading to various biological effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential of this compound.

Table 1: Comparison of Biological Activities of Related Compounds

Compound NameStructureBiological ActivityNotable Features
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amineC₁₀H₁₆N₄AntimicrobialSimilar structure with piperidine instead of piperazine
N-Ethyl-4-methyl-6-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidinC₁₆H₂₃N₇AntiviralContains pyrazine ring enhancing bioactivity
N,N,6-trimethyl-2-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrimidinC₁₄H₁₈N₈AnticancerIncorporates pyridazine ring adding complexity

These compounds illustrate the diversity within pyrimidine derivatives while highlighting the unique aspects of this compound that may contribute to its distinct biological properties.

Q & A

Q. What are the established synthetic routes for 4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine, and how do reaction conditions affect yield?

Answer: The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves refluxing a pyrimidine precursor with piperazine derivatives in ethanol or THF under basic conditions (e.g., triethylamine). For example:

  • Stepwise synthesis : Reacting 6-chloro-4-methylpyrimidin-2-amine with piperazine in ethanol at reflux (8–12 hours) yields the target compound. Purification via column chromatography or recrystallization achieves >70% purity .
  • Microwave-assisted synthesis : Using microwave irradiation (120°C, 13 hours) reduces reaction time and improves yield (81%) compared to conventional methods .

Q. Table 1: Comparison of Synthetic Conditions

MethodSolventCatalystTime (h)Yield (%)Reference
Conventional refluxEthanolTEA1265–70
Microwave-assistedTHFNone1381

Q. What analytical techniques are critical for characterizing this compound?

Answer: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperazine protons at δ 2.8–3.1 ppm, pyrimidine NH2_2 at δ 6.5–7.0 ppm) .
  • Mass spectrometry (ESI+) : Molecular ion peaks at m/z 192–198 [M+H]+^+ validate molecular weight .
  • X-ray crystallography : Monoclinic crystal systems (space group P21_1/n) with unit cell parameters (e.g., a = 13.96 Å, β = 104.38°) resolve stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions between crystallographic and spectroscopic data for this compound?

Answer: Discrepancies may arise from polymorphism or solvent effects. Mitigation strategies:

  • Multi-technique validation : Cross-validate XRD data with solid-state NMR or IR spectroscopy to detect hydrogen bonding variations .
  • Computational modeling : Density Functional Theory (DFT) optimizes molecular geometry to align with experimental XRD bond lengths (e.g., C–N = 1.34 Å) and NMR chemical shifts .

Q. Table 2: Structural Data Comparison

ParameterXRD Data DFT CalculationDeviation (%)
C–N bond length (Å)1.341.321.5
NH2_2 δ (ppm)6.7 (calc.)0.3 vs. NMR

Q. What methodologies are used to evaluate the pharmacological activity of this compound?

Answer:

  • In vitro assays : Antimycobacterial activity is tested via microplate Alamar Blue assay (MIC values ≤25 µg/mL against M. tuberculosis) .
  • 3D-QSAR modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the pyrimidine ring) with bioactivity .

Q. Table 3: Bioactivity Data

Assay TypeTargetIC50_{50}/MICReference
AntitrypanosomalT. brucei12 µM
AntileukemicHL-60 cells18 µM

Q. How can synthetic routes be optimized to enhance enantiomeric purity for chiral derivatives?

Answer:

  • Chiral catalysts : Use (R)-BINAP or Jacobsen’s catalyst in asymmetric synthesis to achieve >90% enantiomeric excess (ee) .
  • Chromatographic resolution : Chiral HPLC with cellulose-based columns separates diastereomers (e.g., (1S,4S) vs. (1R,4R) isomers) .

Q. What computational tools predict binding interactions of this compound with biological targets?

Answer:

  • Molecular docking (AutoDock Vina) : Simulates binding to kinase targets (e.g., PI3K/mTOR) with predicted ΔG ≤ -8.5 kcal/mol .
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methyl-6-(piperazin-1-yl)pyrimidin-2-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.